

Application Note and Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1295928*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxy-5-nitronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a hydroxyl and a nitro group on the nicotinic acid scaffold, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.^[1] The nitro group can be reduced to an amine, and the carboxylic acid and hydroxyl groups offer further sites for chemical modification. This document provides a detailed protocol for the chemical synthesis of **6-Hydroxy-5-nitronicotinic acid** via the nitration of 6-hydroxynicotinic acid.

Experimental Protocol

The synthesis of **6-Hydroxy-5-nitronicotinic acid** is achieved through the electrophilic nitration of 6-hydroxynicotinic acid. Several methods have been reported, primarily differing in the choice of nitrating agent and reaction conditions.^[2] Below are three established methods.

Method 1: Nitration with Fuming Nitric Acid

This method utilizes fuming nitric acid as the nitrating agent.

Materials:

- 6-hydroxynicotinic acid

- Fuming nitric acid (d 1.52)
- Distilled water
- Round-bottom flask (250 mL)
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper
- Beakers

Procedure:

- In a 250 mL round-bottom flask, add 20 g of 6-hydroxynicotinic acid to 100 mL of red fuming nitric acid.
- Slowly heat the mixture to 50°C with constant stirring and maintain this temperature for 8 hours.
- After 8 hours, slowly increase the temperature to 80°C.
- Cool the reaction mixture to room temperature overnight, allowing a yellow precipitate to form.
- Collect the yellow precipitate by filtration using a Buchner funnel.
- Wash the collected solid with 10 mL of cold water and then dry to obtain **6-Hydroxy-5-nitronicotinic acid**.

Method 2: Nitration with Nitric Acid and Sulfuric Acid

This protocol employs a mixture of concentrated nitric acid and sulfuric acid, a common and effective nitrating agent.

Materials:

- 6-hydroxynicotinic acid

- Concentrated sulfuric acid
- Concentrated nitric acid
- Ice
- Reaction flask
- Stirrer
- Buchner funnel and filter paper

Procedure:

- In a suitable reaction flask, dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.
- To this solution, add 60 mL of a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, while keeping the temperature below 20°C.
- Stir the reaction mixture at room temperature for 1 hour.
- Heat the mixture to 80°C and maintain for 4 hours.
- After cooling, pour the reaction mixture onto ice.
- Collect the resulting precipitate by filtration and dry to yield the final product.

Method 3: Nitration at Controlled Temperature

This method provides an alternative approach with careful temperature control to potentially minimize side products.

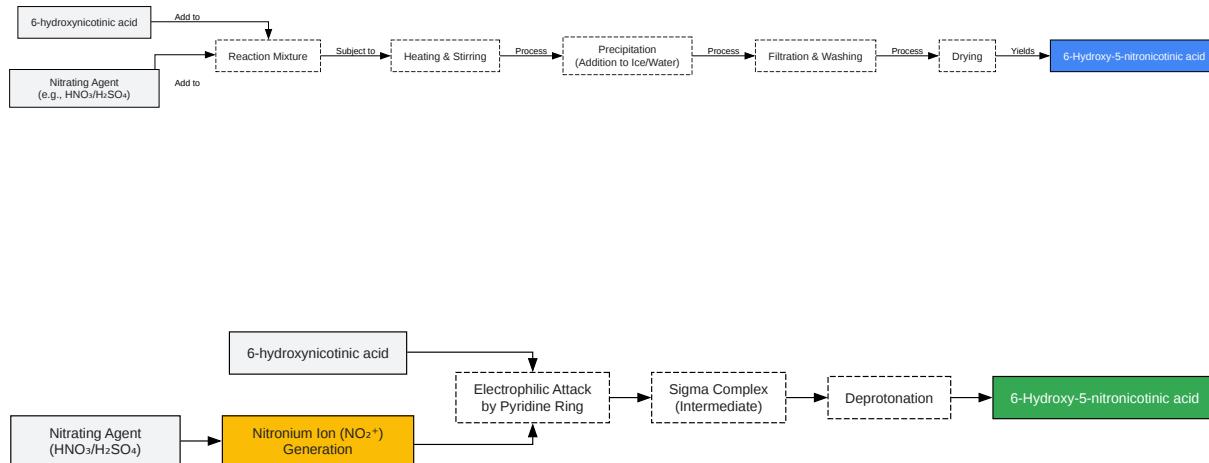
Materials:

- 6-hydroxynicotinic acid
- Concentrated sulfuric acid

- Fuming nitric acid
- Ice-water bath
- Reaction flask with dropping funnel
- Stirrer
- Buchner funnel and filter paper

Procedure:

- Prepare a mixture of 15 g of 6-hydroxynicotinic acid and 45 mL of concentrated sulfuric acid in a reaction flask, and cool it to 0°C using an ice-water bath.
- Add 10.4 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.
- After the addition is complete, slowly heat the reaction mixture to 45°C and hold it at this temperature for 3 hours.
- Pour the mixture into a beaker containing a mixture of ice and water.
- Collect the precipitate by suction filtration, wash it with water, and air-dry to obtain the product.


Data Presentation

The following table summarizes the key quantitative data from the described protocols.

Parameter	Method 1	Method 2	Method 3
Starting Material	6-hydroxynicotinic acid	6-hydroxynicotinic acid	6-hydroxynicotinic acid
Reagents	Red fuming nitric acid	Conc. H ₂ SO ₄ , Conc. HNO ₃	Conc. H ₂ SO ₄ , Fuming HNO ₃
Reaction Temperature	50°C then 80°C	<20°C, RT, then 80°C	0°C then 45°C
Reaction Time	8 hours at 50°C	1 hour at RT, 4 hours at 80°C	3 hours at 45°C
Product Yield	Not specified	Not specified	8.63 g
Product Appearance	Yellow needles/precipitate	Precipitate	Light yellow solid
Melting Point	278°C (decomp.)	Not specified	277-278°C
Purity (LC-MS)	>95%	Not specified	Not specified

Experimental Workflow and Signaling Pathways

The synthesis of **6-Hydroxy-5-nitronicotinic acid** follows a straightforward electrophilic aromatic substitution mechanism. The workflow for the synthesis is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note and Protocol: Synthesis of 6-Hydroxy-5-nitronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295928#protocol-for-the-synthesis-of-6-hydroxy-5-nitronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com